N~4~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Description
N~4~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine core
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N4O/c1-13-21-17(23(33)30-20-11-15(24(26,27)28)9-10-18(20)25)12-19(14-7-8-14)29-22(21)32(31-13)16-5-3-2-4-6-16/h2-6,9-12,14H,7-8H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGHBTCNHDGMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of functional group transformations . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The reaction conditions can vary widely depending on the desired transformation, but they often require controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N~4~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism by which N4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but lacks the pyrazolo[3,4-b]pyridine core.
Fluazifop-butyl: Contains a trifluoromethyl group and is used in agrochemicals.
Uniqueness
N~4~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and its pyrazolo[3,4-b]pyridine core. This structure imparts specific chemical and biological properties that are not found in simpler compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
